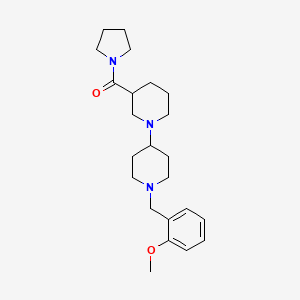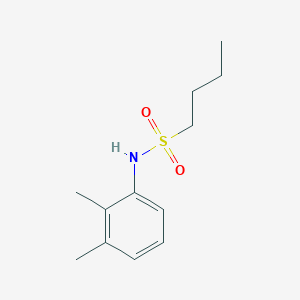![molecular formula C20H22FN3O3 B5467723 ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5467723.png)
ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as EF-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EF-1 is a member of the piperazine family of compounds and is known to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer, respectively. This compound has also been shown to bind to and modulate the activity of various receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. Additionally, this compound has been shown to modulate neurotransmitter systems in the brain, suggesting potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
Ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages as a research tool, including its potent activity against a range of targets and its ability to modulate multiple pathways simultaneously. However, this compound also has several limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses. These limitations must be carefully considered when designing experiments using this compound.
未来方向
There are several future directions for research on ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities and with higher purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various disease states. Finally, the development of this compound derivatives with improved pharmacological properties may lead to the discovery of novel drugs for the treatment of a range of diseases.
合成方法
The synthesis of ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate involves a multistep process that begins with the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 1-(2-fluorophenyl)piperazine to form this compound. The final product is obtained after purification and isolation using various techniques, including chromatography and recrystallization.
科学研究应用
Ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use in drug discovery and development. This compound has been shown to exhibit potent activity against a range of biological targets, including enzymes and receptors involved in various disease states such as cancer, inflammation, and neurological disorders.
属性
IUPAC Name |
ethyl 4-[[4-(2-fluorophenyl)piperazine-1-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-2-27-19(25)15-7-9-16(10-8-15)22-20(26)24-13-11-23(12-14-24)18-6-4-3-5-17(18)21/h3-10H,2,11-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXHLPGETWATOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5467646.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5467651.png)
![3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5467652.png)

![ethyl 5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467657.png)

![methyl 4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5467679.png)
![2-chloro-4-(4H-1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5467682.png)


![3-{[(1-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5467697.png)
![2-[(dimethylamino)methyl]-5-methoxyphenyl dimethylcarbamate 2-butenedioate](/img/structure/B5467708.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467710.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5467737.png)